molecular formula C18H18N4O2S B1196407 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine CAS No. 60368-04-9

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Cat. No. B1196407
CAS RN: 60368-04-9
M. Wt: 354.4 g/mol
InChI Key: RVGOYYJACXCEJO-UHFFFAOYSA-N
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Description

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied in the past few years. In Additionally, we will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine has various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells. In terms of physiological effects, this compound has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine in lab experiments is its potent anti-cancer properties. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on this compound include the exploration of its anti-cancer properties, its potential as a cancer drug, and the improvement of its solubility in water.

Synthesis Methods

The synthesis of 6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine involves the reaction of naphthalene-2-sulfonic acid with 2-aminobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to yield high-quality and pure samples of the compound.

Scientific Research Applications

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer properties and has been studied extensively as a potential anti-cancer drug. Additionally, researchers have also explored the use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H4,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGOYYJACXCEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Naphthalen-2-ylsulfonyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

CAS RN

60368-04-9
Record name WR 180872
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060368049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC305802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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